GSK-3β Inhibitor TC-G 24 Demonstrates 17.1 nM Potency Derived from 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine Scaffold
The N-(3-chloro-4-methylphenyl) derivative of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, known as TC-G 24 (GSK-3β Inhibitor XXV), demonstrates potent and selective GSK-3β inhibition with an IC50 value of 17.1 nM . Importantly, this compound exhibits selectivity over cyclin-dependent kinase 2 (CDK2), showing only 22% inhibition of CDK2 at 10 µM concentration . This selectivity profile is directly attributable to the 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine core scaffold combined with the specific N-aryl substitution pattern. In contrast, the unsubstituted parent compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine serves as the essential synthetic intermediate without which this potent, BBB-permeable kinase inhibitor cannot be prepared [1].
| Evidence Dimension | GSK-3β inhibitory potency (IC50) and CDK2 selectivity |
|---|---|
| Target Compound Data | IC50 = 17.1 nM against GSK-3β; 22% inhibition of CDK2 at 10 µM (derivative TC-G 24) |
| Comparator Or Baseline | Parent scaffold: 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (unsubstituted at N-position; no reported kinase inhibition) |
| Quantified Difference | N-substitution converts inactive scaffold to 17.1 nM GSK-3β inhibitor with >580-fold selectivity window over CDK2 |
| Conditions | In vitro kinase inhibition assay; ATP-competitive, reversible mechanism |
Why This Matters
Procurement of the parent 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine is essential for synthesizing TC-G 24, a validated GSK-3β inhibitor tool compound with demonstrated BBB permeability and kinase selectivity.
- [1] Tocris Bioscience / Fisher Scientific. (n.d.). TC-G 24: Potent GSK-3β inhibitor (IC50 = 17 nM); selectivity over CDK2 (22% inhibition at 10 μM). View Source
